molecular formula C6H7BrClN3 B3247693 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride CAS No. 1823379-27-6

2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride

Cat. No.: B3247693
CAS No.: 1823379-27-6
M. Wt: 236.5 g/mol
InChI Key: KXBTWOVJZBPYKH-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride is a brominated heterocyclic compound belonging to the pyrrolopyrazine class This compound features a bromine atom attached to the pyrrolopyrazine core, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the pyrrolopyrazine core, followed by bromination to introduce the bromine atom. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a desired therapeutic outcome. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

  • 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine

  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3.ClH/c7-6-3-9-4-1-8-2-5(4)10-6;/h3,8H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBTWOVJZBPYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=C(N=C2CN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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